molecular formula C21H18FN5O3S B11263674 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B11263674
M. Wt: 439.5 g/mol
InChI Key: JWNOCTGSLGNXBZ-UHFFFAOYSA-N
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Description

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(3-METHOXYPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(3-METHOXYPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole and thiazole rings, followed by their fusion to form the triazolothiazole core. The reaction conditions usually involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(3-METHOXYPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(3-METHOXYPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazolothiazole core is known to bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(3-METHOXYPHENYL)ETHANEDIAMIDE can be compared with other triazolothiazole derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and triazolo[4,3-a]pyrazine derivatives. These compounds share similar structural features but differ in their specific pharmacological activities and applications. The unique combination of the triazole and thiazole rings in N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(3-METHOXYPHENYL)ETHANEDIAMIDE gives it distinct properties and potential advantages in certain research contexts .

Properties

Molecular Formula

C21H18FN5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C21H18FN5O3S/c1-30-15-6-4-5-13(11-15)24-20(29)19(28)23-10-9-14-12-31-21-25-18(26-27(14)21)16-7-2-3-8-17(16)22/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)

InChI Key

JWNOCTGSLGNXBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

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